molecular formula C10H12O4 B13989148 tert-Butyl 4-oxo-4H-pyran-3-carboxylate

tert-Butyl 4-oxo-4H-pyran-3-carboxylate

Cat. No.: B13989148
M. Wt: 196.20 g/mol
InChI Key: QGPGIXRKPOHAGL-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-4H-pyran-3-carboxylate: is a heterocyclic compound featuring a six-membered oxygen-containing ring. This compound is part of the pyran family, which is known for its broad spectrum of biological and pharmaceutical properties. The tert-butyl group attached to the pyran ring enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-oxo-4H-pyran-3-carboxylate typically involves multicomponent reactions (MCRs). One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods: Industrial production of this compound often employs environmentally benign biocatalysts, such as lipase, to facilitate the synthesis. This method not only ensures high yield but also aligns with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyran-4-one derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.

Major Products:

    Oxidation: Pyran-4-one derivatives.

    Reduction: Tetrahydropyran derivatives.

    Substitution: Various substituted pyran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-4H-pyran-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the functional groups attached to the pyran ring. It can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .

Comparison with Similar Compounds

  • tert-Butyl 4-oxopiperidine-1-carboxylate
  • tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate
  • tert-Butyl 4-oxo-1-piperidinecarboxylate

Comparison: While these compounds share the tert-butyl and carbonyl functional groups, tert-Butyl 4-oxo-4H-pyran-3-carboxylate is unique due to its six-membered oxygen-containing ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

tert-butyl 4-oxopyran-3-carboxylate

InChI

InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-6-13-5-4-8(7)11/h4-6H,1-3H3

InChI Key

QGPGIXRKPOHAGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=COC=CC1=O

Origin of Product

United States

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